molecular formula C15H11ClN2O B2991889 6-(4-Chlorophenoxy)quinolin-5-amine CAS No. 1157636-06-0

6-(4-Chlorophenoxy)quinolin-5-amine

Cat. No. B2991889
CAS RN: 1157636-06-0
M. Wt: 270.72
InChI Key: OZGGZYLWBXHHEV-UHFFFAOYSA-N
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Description

“6-(4-Chlorophenoxy)quinolin-5-amine” is a chemical compound with the molecular formula C15H11ClN2O and a molecular weight of 270.71 . It is used for research purposes .


Synthesis Analysis

The synthesis of quinoline derivatives, such as “6-(4-Chlorophenoxy)quinolin-5-amine”, is a topic of significant interest in medicinal chemistry research . Classical reaction methodologies, such as Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach, are commonly used for the construction of the quinoline scaffold . These methods are often modified with eco-friendly transition metal mediated, ultrasound irradiation reactions or greener protocols .


Molecular Structure Analysis

The molecular structure of “6-(4-Chlorophenoxy)quinolin-5-amine” is represented by the InChI code: 1S/C15H11ClN2O/c16-10-3-5-11(6-4-10)19-14-8-7-13-12(15(14)17)2-1-9-18-13/h1-9H,17H2 .


Chemical Reactions Analysis

Quinoline derivatives, including “6-(4-Chlorophenoxy)quinolin-5-amine”, are known to exhibit a wide range of biological activities, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV activities . The activity of these compounds often depends on the substitution on the heterocyclic pyridine ring .

Scientific Research Applications

Synthesis of Polysubstituted Quinolin-3-amines

6-(4-Chlorophenoxy)quinolin-5-amine: serves as a precursor in the synthesis of various polysubstituted quinolin-3-amines . These compounds are essential cores of many natural products and bioactive molecules. The process typically involves a photocatalyzed radical-initiated cascade cyclization, which is a cutting-edge method in organic synthesis.

Anticancer Research

Quinoline derivatives, including 6-(4-Chlorophenoxy)quinolin-5-amine , have been evaluated for their potential anticancer properties . These compounds can inhibit the growth of cancer cells and are studied for their effectiveness against various cancer cell lines. The molecular docking studies often reveal promising interactions with key proteins involved in cancer pathways.

Material Science Applications

In material science, 6-(4-Chlorophenoxy)quinolin-5-amine can be used to develop new materials with specific optical or electrical properties . Its molecular structure allows for the creation of compounds that can be used in the development of organic semiconductors or other advanced materials.

Chemical Synthesis

This compound is also utilized in chemical synthesis as a building block for creating complex molecules . Its reactive sites make it a versatile reagent for forming bonds with various functional groups, leading to a wide array of synthetic applications.

Chromatography

In chromatographic methods, 6-(4-Chlorophenoxy)quinolin-5-amine can be used as a standard or a derivative for the detection and quantification of related compounds . Its unique chemical signature allows it to be separated and identified using chromatographic techniques.

Analytical Chemistry

Analytical chemists employ 6-(4-Chlorophenoxy)quinolin-5-amine in the development of analytical assays and tests . It can serve as a reference compound for calibrating instruments or as a reactant in chemical assays to determine the presence of specific analytes.

Future Directions

As “6-(4-Chlorophenoxy)quinolin-5-amine” is used for research purposes , future directions may include further investigation into its potential applications in various fields, such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . Additionally, the development of new molecules containing the quinoline nucleus and the investigation of new structural prototypes with more effective biological activities are areas of ongoing research .

properties

IUPAC Name

6-(4-chlorophenoxy)quinolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-10-3-5-11(6-4-10)19-14-8-7-13-12(15(14)17)2-1-9-18-13/h1-9H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGGZYLWBXHHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N)OC3=CC=C(C=C3)Cl)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorophenoxy)quinolin-5-amine

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